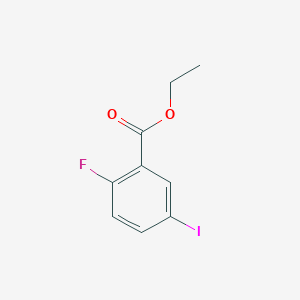

Ethyl 2-fluoro-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRYAGFJSZGCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998559 | |

| Record name | Ethyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-66-6 | |

| Record name | Ethyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Fluoro 5 Iodobenzoate and Precursors

Strategies for Benzene (B151609) Ring Halogenation

The precise installation of halogen atoms—specifically fluorine and iodine—onto the benzene ring is a cornerstone in the synthesis of Ethyl 2-fluoro-5-iodobenzoate. The regiochemistry of these substitutions is critical and is dictated by the directing effects of the substituents already present on the aromatic ring and the specific reaction conditions employed.

Regioselective Iodination Techniques

Achieving the desired 1-fluoro-2-carboxy-4-iodo substitution pattern requires careful selection of the iodination method and starting material. Two primary routes have proven effective: the direct electrophilic iodination of a fluorinated benzoic acid derivative and the transformation of an amino group via a diazotization-iodination sequence.

The direct introduction of an iodine atom onto a fluorobenzoic acid precursor is a common strategy. The fluorine and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. For the precursor 2-fluorobenzoic acid, the activating, ortho, para-directing fluorine atom at position 2 and the deactivating, meta-directing carboxylic acid group at position 1 both favor electrophilic substitution at the C5 position.

Various iodinating agents can be employed. The use of N-iodosuccinimide (NIS) in strong acids like sulfuric acid is an effective method for iodinating deactivated aromatic compounds. researchgate.net This system generates a highly electrophilic iodine species capable of reacting with electron-poor rings. researchgate.net For instance, the reaction of 2-fluorobenzoic acid with an iodinating agent can regioselectively yield 2-fluoro-5-iodobenzoic acid. researchgate.netthermofisher.com

Another approach involves using iodine in the presence of an oxidizing agent. A patented process for the synthesis of 2,3,4-trifluoro-5-iodobenzoic acid demonstrates that direct iodination of 2,3,4-trifluorobenzoic acid can be achieved with high regioselectivity at the 5-position using an iodinating agent in the presence of an oxidizing agent like NaIO₃ or KIO₃. google.comgoogle.com This highlights the ability to selectively iodinate specific positions on a polyfluorinated benzoic acid. google.com More advanced methods include microwave-assisted decarboxylative iodination, although this involves the loss of the carboxyl group and subsequent re-introduction, it showcases modern techniques in arene functionalization. mdpi.com

| Precursor | Reagent System | Product | Key Finding | Reference |

| 2-Fluorobenzoic Acid | N-Iodosuccinimide (NIS) / H₂SO₄ | 2-Fluoro-5-iodobenzoic acid | Regioselective iodination is observed. | researchgate.net |

| 2,3,4-Trifluorobenzoic Acid | I₂ / Oxidizing Agent (e.g., KIO₃) | 2,3,4-Trifluoro-5-iodobenzoic acid | Remarkable regioselectivity for the 5-position. | google.com |

| 3-Bromo-4-fluorobenzoic acid | I₂ / Ag₂CO₃ / K₂S₂O₈ (Microwave) | 2-Bromo-1-fluoro-4-iodobenzene | Decarboxylative iodination proceeds in good yield. | mdpi.com |

An alternative and highly versatile route to specific regioisomers of iodoaromatic compounds is the Sandmeyer reaction. lumenlearning.com This method involves the diazotization of an aromatic amine followed by displacement of the resulting diazonium group with iodide. thieme-connect.deorganic-chemistry.org

To synthesize this compound via this pathway, a suitable precursor would be ethyl 5-amino-2-fluorobenzoate. The synthesis of this precursor might start from 2-amino-5-halobenzoates, where a nitro group is first introduced at the C3 position, followed by reduction. researchgate.net The key Sandmeyer sequence involves:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C), to form a diazonium salt. thieme-connect.degoogle.com

Iodide Displacement : The diazonium salt is then treated with an iodide source, such as potassium iodide (KI) or aqueous iodine, to replace the diazonium group (-N₂⁺) with an iodine atom. thieme-connect.de This step often does not require the copper(I) catalyst typical of other Sandmeyer reactions (e.g., for chlorides or bromides). lumenlearning.comorganic-chemistry.org

This method is particularly useful because the amino group's position can be definitively established, ensuring the iodine is introduced at the desired location. One-pot procedures have been developed where diazotization and iodination are performed sequentially in the same vessel, offering convenience and efficiency. thieme-connect.deresearchgate.netrsc.org

| Starting Material | Reaction Sequence | Intermediate | Reagents for Iodination | Product | Reference |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Diazotization-Iodination | Diazonium Salt | NaNO₂, Iodide | 4-Bromo-5-fluoro-2-iodobenzoic acid methyl ester | google.com |

| Aromatic Amines | One-pot Diazotization-Iodination | Aryl Diazonium Silica Sulfates | NaNO₂, Silica Sulfuric Acid, KI | Iodoarenes | thieme-connect.de |

| Methyl 3-aminobenzoate | One-pot Diazotization-Iodination | Diazonium Tosylate | Polymer-supported nitrite, NaI | Methyl 3-iodobenzoate | rsc.org |

Electrophilic Iodination of Fluorobenzoic Acid Derivatives

Introduction of Fluorine (Implied from synthesis of fluorinated precursors)

The synthesis of this compound generally begins with a precursor that already contains the fluorine atom. The direct fluorination of aromatic rings is challenging due to the high reactivity of elemental fluorine, which often leads to poor yields and lack of selectivity. libretexts.org Therefore, synthetic strategies typically rely on commercially available fluorinated starting materials like 2-fluorobenzoic acid or 2-fluoroaniline.

The industrial synthesis of such fluorinated precursors often involves nucleophilic aromatic substitution (SₙAr) on a suitably activated aromatic ring (e.g., with nitro groups) or through diazotization of an aniline (B41778) followed by a Schiemann reaction, which uses tetrafluoroborate (B81430) anions. lumenlearning.com Modern electrophilic fluorinating agents, such as F-TEDA-BF₄ (Selectfluor), offer milder alternatives to elemental fluorine for introducing fluorine onto an aromatic ring, but are more commonly used in later-stage fluorinations. libretexts.org For the purpose of this synthesis, the fluorine atom is typically considered part of the initial building block.

Esterification Protocols for Ethyl Benzoate (B1203000) Formation

The final step in the synthesis of the title compound is the esterification of the 2-fluoro-5-iodobenzoic acid precursor. This conversion of a carboxylic acid to an ethyl ester is a standard and well-documented transformation in organic chemistry.

The most common method is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (2-fluoro-5-iodobenzoic acid) in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ethyl ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluoro-5-iodobenzoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford this compound in high yield.

Advanced Synthetic Approaches to Related Fluoro-Iodobenzoate Esters

Research into the synthesis of halogenated benzoates has led to the development of advanced methodologies that can be applied to structures related to this compound. For example, the synthesis of Ethyl 4-fluoro-2-hydroxy-5-iodobenzoate was achieved by dissolving Ethyl 4-fluoro-2-hydroxybenzoate in n-heptane and adding iodo monochloride (ICl) dropwise. prepchem.com This demonstrates a direct and efficient iodination of an existing ester.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have also been employed to synthesize complex fluorinated esters. nih.gov For instance, a fluorinated iodoarene can be coupled with an acrylate (B77674) ester in the presence of a palladium catalyst to form a more complex ester structure. nih.gov While not a direct synthesis of the title compound, these methods showcase the modern synthetic toolkit available for constructing highly functionalized fluoro-iodobenzoate esters.

Utilizing Metal-Catalyzed Reactions in Precursor Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of the precursors to this compound. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Catalysts based on palladium, copper, and rhodium are frequently employed to construct the functionalized aromatic ring system. sigmaaldrich.com

Copper-catalyzed reactions are particularly prominent. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple aryl halides with various nucleophiles. researchgate.net In syntheses related to iodobenzoates, copper iodide (CuI) is often used to catalyze the coupling of an amine with an iodobenzoate ester. researchgate.net Furthermore, copper-catalyzed cross-coupling of iodobenzoates with organozinc reagents has been demonstrated as an effective method. acs.org The efficiency of these reactions often depends on the choice of ligands, solvents, and temperature. acs.org One study detailed the use of a Cu₂O catalyst for the cross-coupling of an organozinc reagent with ethyl o-iodobenzoate, achieving a 96% yield. beilstein-journals.org

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are also powerful methods for creating C-C bonds in the synthesis of complex aromatic compounds. sigmaaldrich.com Rhodium catalysis has been explored for C-H activation, allowing for the direct arylation of certain molecules with aryl iodides like ethyl 2-iodobenzoate (B1229623). whiterose.ac.uk

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | CuI | Methyl 2-iodobenzoate and N-phenylnaphthalen-amine | Forms a C-N bond, creating triphenylamine (B166846) derivatives. researchgate.net | researchgate.net |

| Cross-Coupling | CuI / phenanthroline | Iodobenzoates and Bromozinc-difluorophosphonate | The ortho-ester group is crucial for reaction efficiency. acs.org | acs.org |

| Cross-Coupling | Cu₂O | Ethyl o-iodobenzoate and Organozinc reagent | Scalable method for CF₂CF₂ fragment installation, achieving high yield (96%). beilstein-journals.org | beilstein-journals.org |

| C-H Activation | Rhodium catalyst | Cyclic amine and Ethyl-2-iodobenzoate | Direct arylation of an amine with an aryl iodide. whiterose.ac.uk | whiterose.ac.uk |

Multi-step Convergent Syntheses

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Iodination | Methyl anthranilate | Iodine compound | Ethyl 2-amino-5-iodobenzoate |

| 2 | Sandmeyer Reaction | Ethyl 2-amino-5-iodobenzoate | NaNO₂, HCl | Diazonium salt intermediate |

| 3 | Chlorination | Diazonium salt intermediate | CuCl | 2-Chloro-5-iodobenzoate |

| 4 | Hydrolysis | 2-Chloro-5-iodobenzoate | Sodium hydroxide (B78521), Ethanol | 2-Chloro-5-iodobenzoic acid |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in developing a synthetic route that is both high-yielding and produces a product of high purity. This process involves systematically varying parameters such as solvents, bases, catalysts, temperature, and reaction time.

In the synthesis of zwitterionic pyridiniumcyanopropenides, a model reaction was studied to optimize conditions by evaluating different bases and solvents. researchgate.net The use of strong bases like sodium hydride (NaH) or weaker bases like sodium carbonate (Na₂CO₃) resulted in low yields. researchgate.net However, employing an organic base, triethylamine (Et₃N), in ethanol at reflux conditions led to a significantly higher yield and a shorter reaction time. researchgate.net

Similarly, the optimization of a copper-catalyzed cross-coupling reaction of iodobenzoates showed that the choice of solvent and ligand is crucial. acs.org The reaction between methyl 2-iodobenzoate and a bromozinc-difluorophosphonate was tested in various solvents, with dioxane providing the highest yield (85%). acs.org The addition of a 1,10-phenanthroline (B135089) (phen) ligand was also found to be essential for the reaction's success. acs.org

| Entry | Solvent | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | phen | 60 | 56 |

| 2 | DMSO | phen | 60 | 42 |

| 3 | NMP | phen | 60 | 65 |

| 4 | Dioxane | - | 60 | Trace |

| 5 | Dioxane | phen | 60 | 85 |

| 6 | Dioxane | phen | 80 | 81 |

These examples underscore the importance of methodical optimization to overcome challenges such as low yields and side reactions, ultimately leading to efficient and scalable synthetic protocols for compounds like this compound and its precursors.

Chemical Reactivity and Transformation Studies of Ethyl 2 Fluoro 5 Iodobenzoate

Reactivity at the Halogen Centers

The reactivity of the carbon-halogen bonds in ethyl 2-fluoro-5-iodobenzoate is a key feature of its chemistry. The iodine atom, being larger and less electronegative than fluorine, is generally more susceptible to cleavage and participation in a variety of reactions.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, primarily at the iodinated position. atomfair.com

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. researchgate.net The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. atomfair.com The reaction is tolerant of a wide range of functional groups. sigmaaldrich.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org this compound can be coupled with various alkynes using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base, to yield substituted alkynylarenes. atomfair.comlibretexts.org Copper-free Sonogashira couplings have also been developed. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl halide. researchgate.net this compound can participate in Heck reactions, although sometimes with specific outcomes. For instance, the reaction of ethyl 2-iodobenzoate (B1229623) with acrylamide (B121943) can yield the desired cinnamide derivative. researchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | This compound, Alkene | Pd catalyst, Base | Substituted alkene |

Copper-catalyzed reactions provide an alternative and sometimes complementary approach to palladium-catalyzed methods for cross-coupling. rsc.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org While traditionally requiring harsh conditions, modern variations allow for more versatile transformations. rsc.orgambeed.com "Ullmann-type" reactions also include the copper-catalyzed nucleophilic aromatic substitution with various nucleophiles. organic-chemistry.orgacs.org

Copper-Catalyzed Suzuki-Miyaura Coupling: Copper catalysts, in combination with ligands like phenanthroline, can effectively promote the Suzuki-Miyaura coupling of arylboronate esters with aryl iodides, including highly fluorinated substrates. researchgate.net

Copper-Catalyzed Sonogashira Coupling: Copper(I) salts are often used as co-catalysts in the Sonogashira reaction, but they can also be the primary catalyst for the coupling of aryl iodides with terminal alkynes under certain conditions. rsc.org

Table 2: Examples of Copper-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Ullmann-type | This compound, Nucleophile (e.g., Amine, Phenol) | Cu catalyst, Base | Aryl-N or Aryl-O bond |

| Suzuki-Miyaura | This compound, Arylboronate ester | CuI, Phenanthroline | Biaryl |

| Sonogashira | This compound, Terminal alkyne | CuI, Base | Arylalkyne |

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org In this compound, the fluorine atom, being highly electronegative, and the ethyl ester group both act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The iodine atom can act as a leaving group in SNAr reactions. The fluorine atom is generally less prone to substitution than iodine in these reactions. rsc.org

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This property allows this compound to participate in various radical-mediated transformations. rsc.org These reactions can be initiated by radical initiators or by photolysis. beilstein-journals.org For instance, iodoarenes can undergo dehalogenation reactions under radical conditions. rsc.org Radical addition to unsaturated systems is another possible pathway. mdpi.comnih.gov

The iodine atom in this compound can be converted into a Grignard reagent by reaction with magnesium metal. youtube.com However, the presence of the ester group in the same molecule presents a challenge, as Grignard reagents readily react with esters. ambeed.com To circumvent this, the reaction is typically performed at low temperatures, allowing for the formation of the Grignard reagent, which can then be reacted in situ with an external electrophile. scribd.com This approach enables the introduction of a wide range of substituents at the 5-position of the aromatic ring.

Palladium-Catalyzed Coupling Reactions

Radical Reactions Involving Iodine

Reactivity of the Ester Moiety

The ethyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other important functional groups.

The ester functional group in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521), in a suitable solvent mixture like aqueous ethanol (B145695). The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the final benzoic acid derivative. thermofisher.com This hydrolysis is a fundamental step for synthetic routes where the carboxylic acid functionality is required for further transformations or as the final product. thermofisher.com

Table 1: Reaction Scheme for Hydrolysis

| Reactant | Reagents | Product |

|---|

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. While a common transformation for esters, specific documented examples for this compound are not extensively reported in foundational literature. However, the general principles of ester chemistry suggest its feasibility. For instance, in certain iron-catalyzed cross-coupling reactions, it has been noted that transesterification does not occur under the specific conditions used, highlighting that this reaction is competitive and its outcome is condition-dependent. sci-hub.se A transesterification reaction has been noted for a similar fluorinated compound with methyl boronic acid, indicating that such transformations are possible within this class of molecules. ualberta.ca

The carbonyl carbon of the ester group is electrophilic and susceptible to attack by various nucleophiles. A significant reaction is the reduction of the ester to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to form (2-fluoro-5-iodophenyl)methanol. This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Another important class of reactions involves nitrogen nucleophiles. The reaction of this compound with amines (ammonolysis) or their derivatives can produce the corresponding amides. This nucleophilic acyl substitution is a key method for introducing amide functionalities into the molecular structure. Additionally, organometallic reagents such as Grignard reagents can react with the ester to yield tertiary alcohols after double addition to the carbonyl center.

Transesterification Reactions

Reactivity of the Aromatic Ring System

The substituted benzene (B151609) ring offers sites for further functionalization through reactions that target the aromatic C-H bonds or the carbon-iodine bond.

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), although the existing substituents heavily influence the reaction's feasibility and regioselectivity. masterorganicchemistry.com The substituents present—fluoro, iodo, and ethyl carboxylate—are all deactivating towards EAS. The halogens (F and I) are ortho, para-directors, while the ester group (-COOEt) is a meta-director.

The directing effects are as follows:

-F (at C2): Directs incoming electrophiles to C1 (blocked), C3, and C5 (blocked).

-I (at C5): Directs incoming electrophiles to C4 and C6.

-COOEt (at C1): Directs incoming electrophiles to C3 and C5 (blocked).

Modern synthetic chemistry increasingly utilizes C-H activation for the direct functionalization of aromatic rings, offering more efficient pathways than traditional methods. The structure of this compound is well-suited for such studies, particularly those catalyzed by transition metals like palladium. diva-portal.org

Research has shown that fluorine atoms can act as directing groups in C-H activation reactions. nih.gov The fluorine at the C2 position can promote ortho-palladation, leading to the activation of the C-H bond at the C3 position. This intermediate can then be trapped or undergo further reactions. nih.gov This ortho-directing capability has been exploited in strategies to achieve selective arylation at the meta-position of fluoroarenes through a relay mechanism. nih.gov

Furthermore, iodo-benzoate structures themselves are competent substrates in palladium-catalyzed C-H activation and cyclization reactions, for example, in the synthesis of oxindoles from anilides and ethyl 2-iodobenzoates. thieme-connect.com This indicates that the entire framework of this compound is amenable to participating in C-H activation catalytic cycles, making it a valuable substrate for developing novel synthetic methodologies. rsc.org

Applications As a Synthetic Intermediate in Organic Synthesis

Building Block for Complex Aromatic Systems

The presence of both a fluorine atom and a reactive iodine moiety on the benzene (B151609) ring of ethyl 2-fluoro-5-iodobenzoate makes it an ideal starting material for the construction of intricate aromatic structures. atomfair.com The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for selective functionalization, enabling chemists to build up molecular complexity in a controlled manner.

Synthesis of Substituted Benzoic Acids and Esters

This compound can be readily transformed into a variety of substituted benzoic acid derivatives. The ester group can be hydrolyzed under basic conditions to yield 2-fluoro-5-iodobenzoic acid. ambeed.com Furthermore, the iodine atom can be replaced through various cross-coupling reactions, introducing a wide range of substituents onto the aromatic ring. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, or alkynyl groups at the 5-position. atomfair.comambeed.com These reactions provide access to a diverse library of substituted benzoic esters, which are valuable intermediates in their own right.

A notable application involves the conversion of this compound to ethyl 2-fluoro-5-(1-hydroxybutyl)benzoate. This transformation is achieved through a Grignard reaction, where the iodine is first converted to a magnesium-based organometallic species, which then reacts with butanal to yield the corresponding secondary alcohol. nih.gov

Construction of Biaryl and Terphenyl Scaffolds

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, making it a valuable tool for the synthesis of biaryl and terphenyl frameworks. atomfair.com The Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with an organoboron compound, is a widely used method for this purpose. rsc.org This reaction allows for the efficient formation of a new carbon-carbon bond between the benzoate (B1203000) ring and another aromatic system.

For example, the coupling of this compound with various arylboronic acids can produce a range of fluorinated biphenyl (B1667301) derivatives. rsc.org These structures are of significant interest in materials science and medicinal chemistry due to their unique electronic and conformational properties. rsc.org Furthermore, sequential cross-coupling reactions can be employed to construct more complex terphenyl systems. researchgate.net For instance, starting with a di-iodinated or tri-iodinated benzene derivative, selective Suzuki-Miyaura couplings can be performed to introduce different aryl groups in a stepwise manner, leading to the formation of unsymmetrical terphenyls. researchgate.net The synthesis of highly fluorinated terphenyls has been achieved through methods like Cu(I)-catalyzed decarboxylative cross-coupling and nucleophilic aromatic substitution. researchgate.net

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern drug discovery and materials science. This compound serves as a valuable precursor for the synthesis of a wide array of these important molecular scaffolds. atomfair.comambeed.com

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound makes it a suitable starting material for the synthesis of various nitrogen-containing heterocycles. One of the most powerful methods for forming carbon-nitrogen bonds in modern organic synthesis is the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of anilines from aryl halides. libretexts.orgwikipedia.org By reacting this compound with a variety of primary or secondary amines in the presence of a suitable palladium catalyst and ligand, a diverse range of N-aryl products can be obtained. wikipedia.orgacs.org

These N-aryl intermediates can then undergo further transformations to construct more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems containing nitrogen. The synthesis of pyrrolotetrahydroquinolines has been achieved using an intramolecular triflate amidation catalyzed by palladium. acs.org Additionally, the synthesis of various nitrogen-containing heterocycles can be achieved through cycloaddition reactions involving azides. mdpi.com

Synthesis of Oxygen-Containing Heterocycles (e.g., isocoumarins)

This compound is also a key precursor for the synthesis of oxygen-containing heterocycles, with a notable example being isocoumarins. Isocoumarins and their derivatives are a class of naturally occurring lactones that exhibit a wide range of biological activities. tubitak.gov.tr

One common strategy for the synthesis of isocoumarins involves the Sonogashira coupling of an ortho-iodobenzoate with a terminal alkyne, followed by a cyclization step. nih.gov The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling, efficiently forms a carbon-carbon bond between the benzoate and the alkyne. libretexts.org The resulting 2-alkynylbenzoate can then be induced to cyclize, often under acidic or metal-catalyzed conditions, to form the isocoumarin (B1212949) ring system. nih.govresearchgate.net The use of this compound in this sequence allows for the introduction of a fluorine atom onto the isocoumarin scaffold, which can significantly modulate the biological properties of the final molecule. A comprehensive method for synthesizing fluorinated isocoumarins utilizes main-group metal salts, specifically a catalytic amount of an indium salt with a zinc salt. osaka-u.ac.jp

Role in the Synthesis of Organofluorine and Organoiodine Compounds

The presence of both fluorine and iodine atoms makes this compound a valuable synthon for the preparation of other specialized organohalogen compounds. atomfair.com Organofluorine compounds are of immense importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. acs.org Similarly, organoiodine compounds are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. ebi.ac.ukwikipedia.org

This compound can be used to introduce the 2-fluoro-5-iodophenyl moiety into a larger molecule. The iodine atom can then be retained as a handle for further synthetic manipulations or can be replaced by other functional groups through reactions like palladium-catalyzed cross-couplings. atomfair.com For example, a patent describes the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate starting from a related amino-bromo-fluorobenzoic acid methyl ester, which is converted to the corresponding iodo derivative before cyanation. google.com This highlights the utility of the iodo-intermediate in accessing other functionalized aromatic systems. The synthesis of other organofluorine compounds can also be achieved, for example, by reacting ethyl 4-fluoro-2-hydroxybenzoate with iodo monochloride to produce ethyl 4-fluoro-2-hydroxy-5-iodobenzoate. prepchem.com

The table below provides a summary of some of the key reactions and products involving this compound.

| Reaction Type | Reactant(s) | Product(s) | Application |

| Grignard Reaction | Butanal | Ethyl 2-fluoro-5-(1-hydroxybutyl)benzoate | Synthesis of substituted benzoic esters nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids | Fluorinated biphenyls | Construction of biaryl scaffolds rsc.org |

| Buchwald-Hartwig Amination | Primary/secondary amines | N-aryl amines | Synthesis of nitrogen-containing heterocycles libretexts.orgwikipedia.org |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynylbenzoates | Precursors for isocoumarins nih.govlibretexts.org |

| Hydrolysis | Base | 2-Fluoro-5-iodobenzoic acid | Intermediate for further synthesis ambeed.com |

Role in Medicinal Chemistry and Drug Discovery Programs

Scaffold for Novel Pharmaceutical Agents

The compound serves as a foundational structure for creating new drug candidates. The reactive iodine atom is particularly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the efficient assembly of complex molecules. The ethyl ester group enhances its solubility in organic solvents, simplifying its use in various synthetic processes.

Ethyl 2-fluoro-5-iodobenzoate and its close analogs are instrumental in synthesizing targeted therapeutic agents.

Dynein Inhibitors: Research into inhibitors of the motor protein dynein has utilized 2-fluorobenzoic acid esters to create more potent and stable molecules. nih.gov In the design of "dynapyrazoles," a class of cell-permeable dynein inhibitors, a key synthetic step involves the condensation of a methyl 2-fluorobenzoate (B1215865) derivative with a 4-cyano-aminopyrazole. nih.govelifesciences.org This approach led to the development of dynapyrazole-A, an inhibitor that blocks dynein-dependent processes at low micromolar concentrations and is significantly more potent than its predecessors like ciliobrevin D. nih.govelifesciences.org

Androgen Receptor (AR) Antagonists: In the quest for new treatments for prostate cancer, novel AR antagonists are continuously being developed. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of potent hydantoin-based AR antagonists involves intermediates that share its core structure. For instance, the compound 4-(3-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-5-methyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide was synthesized as part of a study to develop antagonists superior to existing drugs like enzalutamide. mdpi.com The 2-fluorobenzamide (B1203369) portion of this molecule highlights the importance of this substitution pattern in achieving high antagonistic activity. mdpi.com

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to fine-tune the properties of a drug candidate. numberanalytics.comresearchgate.net Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to its target. numberanalytics.commdpi.comnih.gov

Improved Pharmacokinetics: Incorporating fluorine can enhance metabolic stability and lipophilicity, which may improve a drug's absorption and distribution in the body. numberanalytics.comnih.gov Heavier halogens like chlorine and iodine can also increase lipophilicity and form halogen bonds, a type of non-covalent interaction that can improve binding affinity to a biological target. nih.govacs.org

Enhanced Potency and Selectivity: A systematic study on A2B adenosine (B11128) receptor antagonists demonstrated that halogenation of the core structure could lead to compounds with improved pharmacodynamic and pharmacokinetic profiles. nih.govacs.orgacs.org Mono-halogenation at a specific position resulted in potent ligands, whereas di-halogenation sometimes led to a decrease in affinity, underscoring the importance of the precise placement and nature of the halogen. nih.govacs.org The ortho-fluoro substituent, as present in this compound, has been noted in studies on SARS-CoV-2 inhibitors to stabilize the inhibitor-enzyme complex, contributing to higher potency. acs.org

Design and Synthesis of Drug-like Molecules (e.g., androgen receptor antagonists, dynein inhibitors)

Precursor for Radiolabeled Compounds for Imaging (e.g., PET ligands)

The structure of this compound makes it an excellent starting material for the synthesis of precursors for radiolabeled imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful diagnostic tool that requires specific molecular probes labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).

In a recent study, researchers developed a novel ¹⁸F-labeled inhibitor for neuroimaging of the phosphodiesterase 2A (PDE2A) enzyme, which is a target for neurodegenerative diseases and cancer. mdpi.com The synthesis of the labeling precursor began with this compound. The iodo-group was first converted via a Grignard reaction to introduce a side chain. mdpi.com Following several subsequent steps, the molecule was transformed into a suitable precursor for the final ¹⁸F-fluorination step. mdpi.com This multi-step synthesis highlights the utility of this compound in creating complex molecules designed for advanced medical imaging applications. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Development of Agrochemicals and Herbicides

Halogenated benzoic acid derivatives are crucial scaffolds in the agrochemical industry for the development of new herbicides. pmarketresearch.comchemimpex.com The inclusion of fluorine atoms can significantly alter the biological activity and selectivity of these compounds. researchgate.netchimia.chchimia.ch

Research has shown that introducing fluorine into the backbone of herbicides can lead to substantial changes in their properties. researchgate.netchimia.chchimia.ch For example, studies on bentranil (B1668014) analogues revealed that a fluoro-substituted version was the most active compound. researchgate.netchimia.ch Similarly, fluorinated benzoic acids are key intermediates for creating sulfonylurea herbicides that exhibit improved crop selectivity. researchgate.netchimia.ch For instance, Methyl 2-[({[(4-chloro-6-methoxy-2-pyrimidinyl)-amino]carbonyl}amino)sulfonyl]-6-fluorobenzoate was found to be compatible with maize, unlike its non-fluorinated counterpart. chimia.ch The herbicide Acifluorfen, a diphenyl-ether herbicide used for broadleaf weed control, also features a halogenated benzoic acid core, demonstrating the importance of this chemical class in agriculture. nih.gov

Application in Natural Product Synthesis and Modification

While natural products are a rich source of bioactive compounds, they often contain few or no halogen atoms. mdpi.com Halogenation serves as a powerful tool to modify natural products, potentially enhancing their therapeutic properties. mdpi.com The introduction of halogens can increase lipophilicity and membrane permeability, and the electronegativity of these atoms can augment the biological activity of the parent molecule. mdpi.com Fluorine, in particular, can improve binding affinity, metabolic stability, and selective activity. mdpi.com Halogenated building blocks like this compound are therefore valuable reagents for the structural modification of natural products in the pursuit of developing new and improved drugs. acs.org

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule affect its biological activity. The halogenated benzoate (B1203000) scaffold is frequently the subject of such studies.

SARS-CoV-2 Inhibitors: In the development of nonpeptidic irreversible inhibitors for the main protease (Mpro) of SARS-CoV-2, a comprehensive SAR analysis was conducted on a series of benzoic acid halopyridyl esters. acs.org The study found that an ortho-fluoro substituent on the benzoyl moiety played an important role in stabilizing the inhibitor-enzyme complex. acs.org The combination of an ortho-fluoro group with a para-iodo group resulted in one of the most potent inhibitors in the study, highlighting the synergistic effect of the specific halogenation pattern found in scaffolds like this compound. acs.org

Dynein Inhibitors: SAR studies were also crucial in optimizing dynein inhibitors derived from the ciliobrevin scaffold. rockefeller.edumdpi.comdntb.gov.ua By synthesizing and testing various analogs, researchers identified that creating a more conformationally constrained tricyclic pyrazoloquinazolinone core, derived from a 2-fluorobenzoic acid ester, led to more potent inhibition. nih.govelifesciences.org These studies demonstrated that modifications to the parent scaffold could yield inhibitors with improved properties and distinct mechanisms of action. nih.gov

The table below summarizes SAR findings for derivatives based on a 2-fluorobenzoyl scaffold, illustrating how substitutions impact activity.

| Base Scaffold | Target | Substitution | Effect on Activity | Reference |

| 2-Fluorobenzoyl | Dynein | Cyclization to pyrazoloquinazolinone | ~8-fold increase in potency over ciliobrevin D | nih.gov |

| 2-Fluorobenzoyl | SARS-CoV-2 Mpro | para-iodo substitution | High potency (IC₅₀ = 14.9 nM) | acs.org |

| 2-Fluorobenzoyl | SARS-CoV-2 Mpro | para-bromo substitution | High potency (IC₅₀ = 34.9 nM) | acs.org |

| 2-Fluorobenzoyl | SARS-CoV-2 Mpro | para-cyano substitution | High potency, but reversible inhibition | acs.org |

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For ethyl 2-fluoro-5-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular architecture.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and coupling constants (J). In the ¹H NMR spectrum of this compound, the ethyl group protons typically appear as a triplet around 1.3-1.4 ppm (methyl, -CH₃) and a quartet around 4.3-4.4 ppm (methylene, -CH₂-), indicative of their coupling to each other.

The aromatic protons exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The proton ortho to the iodine atom (H-6) is expected to resonate at the lowest field, followed by the proton between the fluorine and iodine atoms (H-4), and the proton ortho to the ester group (H-3).

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CH₃ | ~4.35 | Quartet | ~7.1 |

| Ar-H | ~7.0 - 8.4 | Multiplet | - |

| -CH₂CH ₃ | ~1.35 | Triplet | ~7.1 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically observed as a downfield signal around 160-165 ppm. rsc.org The aromatic carbons show distinct signals in the region of approximately 115-165 ppm, with their exact chemical shifts influenced by the attached fluorine and iodine atoms. The carbons of the ethyl group appear at higher fields, with the -CH₂- carbon around 60-63 ppm and the -CH₃ carbon around 14 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~163.5 |

| C-F | ~160.9 (doublet, ¹JCF) |

| C-I | ~90-100 |

| Aromatic CH | ~115 - 140 |

| -C H₂CH₃ | ~62.8 |

| -CH₂C H₃ | ~14.0 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom. wikipedia.org The chemical shift of the fluorine in this compound provides information about its electronic environment. wikipedia.org The signal for the fluorine atom is typically a multiplet due to coupling with the neighboring aromatic protons. The chemical shift values for organofluorine compounds are often reported relative to a standard like CFCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity within the molecule. slideshare.netweebly.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the relationship between the ethyl group's methylene (B1212753) and methyl protons and the couplings between adjacent aromatic protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the ethyl group to the carbonyl carbon and for assigning the quaternary carbons in the aromatic ring by observing correlations from the aromatic protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly coupled through bonds. researchgate.net This can help to confirm the spatial arrangement of the substituents on the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com For this compound, the most prominent absorption bands are:

C=O Stretch: A strong, sharp peak typically appears in the range of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: Two distinct C-O stretching vibrations are expected for the ester group, usually found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-F Stretch: The carbon-fluorine bond will show a strong absorption, typically in the 1250-1000 cm⁻¹ region.

Aromatic C-H Stretch: These signals are usually observed above 3000 cm⁻¹.

Aromatic C=C Bending: These vibrations appear in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1720 - 1740 | Strong |

| C-O (Ester) | ~1300 - 1000 | Strong |

| C-F | ~1250 - 1000 | Strong |

| Aromatic C-H | >3000 | Medium-Weak |

| Aromatic C=C | ~1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈FIO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern in the mass spectrum can further corroborate the structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃), as well as cleavages related to the aromatic ring and its substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide definitive information on the molecular structure, conformation, and the packing of this compound molecules in the solid state. Although a specific crystal structure for this compound is not publicly documented, we can infer the types of insights that would be gained.

Analysis of Molecular Geometry and Conformation

A crystallographic study would determine key geometric parameters. The planarity of the benzene ring would be confirmed, and the precise bond lengths and angles for all atoms, including the carbon-fluorine, carbon-iodine, and ester group bonds, would be measured. The orientation of the ethyl ester group relative to the benzene ring is a key conformational feature. Due to potential steric hindrance between the ester group and the fluorine atom at the ortho position, a non-planar conformation, where the ester group is twisted out of the plane of the benzene ring, is expected.

Hypothetical Bond Data

| Bond/Angle | Expected Value |

|---|---|

| C-F bond length | ~1.35 Å |

| C-I bond length | ~2.10 Å |

| C=O bond length | ~1.20 Å |

| C-O (ester) bond length | ~1.33 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic benzene ring. The presence of the halogen substituents and the ester group would influence the position and intensity of these absorption maxima (λmax). While specific data is not available, related compounds like 2-fluoro-5-iodobenzoic acid are known subjects of UV spectroscopy studies. ualberta.ca

Hypothetical UV-Vis Absorption Data

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Ethanol (B145695) | ~210 | ~250 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-fluoro-5-iodobenzoate, DFT calculations offer a detailed picture of its geometry, stability, and electronic characteristics.

Geometry Optimization and Energetics

Geometry optimization calculations using DFT are performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. These calculations are crucial for determining bond lengths, bond angles, and dihedral angles. For instance, DFT has been used to calculate the binding energies of ligands to metal complexes involved in reactions with similar iodobenzoate compounds. iastate.edu

In studies of related halogenated benzoates, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p) or LANL2DZ for iodine, have been employed to optimize molecular geometries. mdpi.comrsc.org The resulting optimized geometry provides a foundation for further electronic structure analysis and reaction mechanism studies. The energetics of the molecule, including its total energy and heat of formation, can also be derived from these calculations, offering insights into its thermodynamic stability. iastate.edu

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)

The electronic properties of this compound are key to understanding its reactivity. DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.combeilstein-journals.org

For analogous fluorinated benzoate (B1203000) derivatives, the HOMO and LUMO are often distributed across the π-conjugated system of the aromatic ring. mdpi.com The presence of the electron-withdrawing fluorine and iodine atoms, as well as the ethyl ester group, significantly influences the energy levels and spatial distribution of these frontier orbitals.

The molecular electrostatic potential (ESP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scholaris.caresearchgate.net For halogenated compounds like this compound, the ESP is particularly important for understanding non-covalent interactions like halogen bonding, where a region of positive potential (a σ-hole) can exist on the iodine atom. scholaris.ca This positive region can interact with nucleophiles. scholaris.ca

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Compounds

| Functional | Basis Set (Heavy Atoms) | Basis Set (Iodine) | Application | Reference |

| M06-2X | 6-31+G(d,p) | 6-31+G(d,p) | Electronic transitions | mdpi.com |

| B3LYP | 6-31G | - | Geometry optimization | cardiff.ac.uk |

| B3LYP | 6-31+G** | LANLdp | Electrostatic potential | rsc.org |

This table is illustrative and based on methods used for structurally similar compounds.

Reaction Mechanism Studies

Theoretical studies are instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the detailed investigation of reaction pathways.

Elucidation of Transition States and Intermediates

By modeling the reaction pathways, computational chemistry can identify and characterize the structures and energies of transition states and intermediates. iastate.eduscholaris.ca A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Intermediates are metastable species formed during the reaction.

For example, in cross-coupling reactions, which are common for aryl halides, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. iastate.edu This allows for the determination of the rate-limiting step and provides insights into how the substituents (fluoro, iodo, and ethyl ester groups) affect the energetics of each step. In studies of copper-catalyzed reactions with similar iodobenzoates, a proposed mechanism involves the formation of an intermediate Cu–aryl halide complex. mdpi.com

Radical Pathways vs. Ionic Pathways

Many reactions of aryl halides can proceed through either radical or ionic mechanisms. Computational studies can help distinguish between these pathways by comparing the activation barriers associated with each. iastate.eduscholaris.ca

A radical pathway would involve single-electron transfer (SET) processes, leading to the formation of an aryl radical intermediate. cas.cnnih.govmdpi.com The subsequent reactions of this radical would define the product distribution. The generation of acyl radicals from various precursors under visible-light photoredox catalysis has been extensively studied, showcasing the feasibility of radical pathways in related systems. nih.gov

An ionic pathway , on the other hand, would involve the formation of charged intermediates, such as carbocations or carbanions. iastate.educas.cn For instance, in a nucleophilic aromatic substitution reaction, the attack of a nucleophile on the aromatic ring would lead to a negatively charged intermediate (a Meisenheimer complex).

DFT calculations can model both scenarios. By calculating the energies of the intermediates and transition states for both the radical and ionic routes, researchers can predict which pathway is more energetically favorable under specific reaction conditions. cas.cn For example, in copper-catalyzed cross-coupling reactions of iodobenzoates, a pure single-electron transfer (SET) mechanism via a radical was considered less likely compared to a mechanism involving oxidative addition. acs.org

Molecular Dynamics (MD) Simulations

While DFT calculations are typically performed on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures, often in the presence of solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic evolution of the system.

For this compound, MD simulations could be used to:

Study its conformational dynamics, such as the rotation of the ethyl ester group.

Investigate its interactions with solvent molecules, providing insights into solvation effects.

Simulate its binding to a biological target, such as an enzyme active site, to understand the stability and dynamics of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science, establishing a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity or a specific property of interest. researchgate.netmdpi.com For this compound, QSAR models could be developed to predict its potential biological activities, such as antimicrobial, antifungal, or enzyme inhibitory effects, by correlating its molecular descriptors with observed activity data from a series of related compounds.

The development of a QSAR model for a series of compounds including this compound would typically involve the following steps:

Data Set Selection: A training set of molecules with structurally similar features to this compound and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a model that links the descriptors to the activity. biolscigroup.us

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. biolscigroup.us

Key molecular descriptors that would be pertinent to a QSAR study of this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the high electronegativity of the fluorine atom and the polarizability of the iodine atom would significantly influence these descriptors. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. biolscigroup.us

Steric Descriptors: These relate to the size and shape of the molecule. The presence of the bulky iodine atom and the ethyl ester group would be significant. Descriptors such as molecular weight, molecular volume, and surface area are considered.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes. The octanol-water partition coefficient (logP) is a primary descriptor in this category. chemscene.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR model might reveal that the biological activity of this class of compounds is positively correlated with the LUMO energy and negatively correlated with the molecular volume, suggesting that electron-accepting capabilities and a smaller molecular size are favorable for the activity .

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound and Related Compounds

| Compound | Biological Activity (IC50, µM) | HOMO (eV) | LUMO (eV) | LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 15.2 | -6.85 | -1.23 | 3.5 | 294.06 |

| Analog 1 | 25.8 | -6.92 | -1.15 | 3.2 | 278.11 |

| Analog 2 | 10.5 | -6.79 | -1.31 | 3.8 | 310.01 |

| Analog 3 | 32.1 | -7.01 | -1.10 | 3.0 | 264.15 |

Advanced Computational Methods (e.g., NBO, NLO, Fukui functions)

Advanced computational methods provide deeper insights into the electronic structure, reactivity, and potential applications of this compound.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, an NBO analysis would elucidate the nature of the various bonds and the extent of electronic interactions.

Key findings from a hypothetical NBO analysis would likely include:

Hybridization: The analysis would detail the hybridization of each atom, such as the sp2 hybridization of the carbon atoms in the benzene (B151609) ring and the sp3 hybridization of the carbons in the ethyl group.

Bonding Orbitals: It would describe the composition of the bonding orbitals, for instance, the C-F, C-I, C=O, and C-O bonds, in terms of the contributions from the atomic orbitals of the constituent atoms.

Lone Pairs: The analysis would identify the lone pairs on the oxygen, fluorine, and iodine atoms and their orbital energies.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from a Hypothetical NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | 5.2 |

| LP (F) | σ* (C1-C2) | 2.8 |

| π (C4-C5) | π* (C2-C3) | 18.5 |

| LP (I) | σ* (C5-C6) | 1.5 |

LP denotes a lone pair, and π\ and σ* denote antibonding orbitals.

Non-Linear Optical (NLO) Properties:

The study of NLO properties investigates the interaction of a molecule with intense electromagnetic fields, such as those from lasers. Molecules with significant NLO properties are valuable for applications in optoelectronics and photonics. The key parameters determining NLO response are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ).

For this compound, the presence of both electron-donating (ester group) and electron-withdrawing (fluoro and iodo) substituents on the aromatic ring can lead to intramolecular charge transfer, a key feature for NLO activity. Computational calculations could predict the NLO properties. A large dipole moment and a significant difference between the ground and excited state dipole moments are often indicative of a promising NLO material.

Fukui Functions:

Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. beilstein-journals.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes.

For this compound, the calculation of condensed Fukui functions (f_k^+, f_k^-, f_k^0) for each atom k would reveal the following:

f_k^+: Indicates the susceptibility of an atom to nucleophilic attack. The carbon atom of the carbonyl group is expected to have a high f_k^+ value.

f_k^-: Indicates the susceptibility to electrophilic attack. The carbon atoms on the benzene ring, particularly those activated by the substituents, would be the likely sites.

f_k^0: Predicts the reactivity towards radical attack.

These calculations are invaluable for understanding and predicting the regioselectivity of various chemical reactions involving this compound.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

While current syntheses of Ethyl 2-fluoro-5-iodobenzoate and its analogs are established, future work will likely focus on developing more efficient, scalable, and sustainable synthetic routes. Research could explore novel catalytic systems or one-pot procedures to streamline the synthesis from commercially available precursors. For instance, developing a synthetic route for 3-amino-5-halo-2-iodobenzoates from 2-aminobenzoates demonstrates the potential for creating versatile starting materials on a practical scale. researchgate.net The investigation into alternative iodination and fluorination methods for benzoate (B1203000) derivatives could also lead to more cost-effective and environmentally benign pathways.

Expansion of Applications in Drug Discovery and Materials Science

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. acs.org this compound serves as a key intermediate for introducing the fluorinated phenyl motif into biologically active molecules. Future research will likely see its expanded use in the synthesis of novel therapeutic agents, including potential imaging agents for conditions like neuroinflammation. gla.ac.ukmdpi.com Its derivatives are being explored for their potential in developing new drugs. In materials science, the electronic properties conferred by the fluorine and iodine atoms make this compound and its derivatives attractive precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research could focus on synthesizing novel polymers and small molecules with tailored optoelectronic properties derived from this versatile building block.

Deeper Mechanistic Understanding of Complex Reactions

To fully exploit the synthetic potential of this compound, a deeper mechanistic understanding of its reactions is crucial. Future research should focus on detailed mechanistic studies of key transformations, such as palladium-catalyzed cross-coupling reactions. acs.org Investigating the precise role of the fluorine substituent in influencing reaction rates and selectivity will be particularly important. For instance, understanding the interplay between the ortho-fluoro and para-iodo substituents can guide the rational design of catalysts and reaction conditions for achieving desired outcomes. Mechanistic studies on copper-catalyzed reactions have suggested that the ortho-ester group can play a crucial role in reaction efficiency. acs.org Such studies, combining experimental kinetics, isotopic labeling, and computational modeling, will provide valuable insights into the reaction pathways, intermediates, and transition states involved. epfl.ch

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research. Future investigations should increasingly integrate these approaches. Computational tools can be used to predict the reactivity of this compound in various transformations, screen for optimal reaction conditions, and design novel derivatives with specific electronic or biological properties. whiterose.ac.uk For example, Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict the geometries and energies of intermediates and transition states, guiding experimental efforts. epfl.ch This integrated approach will not only enhance the efficiency of synthetic efforts but also provide a more profound understanding of the fundamental chemical principles governing the behavior of this versatile building block.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 2-fluoro-5-iodobenzoate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is commonly synthesized via Grignard reactions or cross-coupling methodologies. For example, a Grignard-based protocol (GP1) involves reacting this compound with 1.3 M iPrMgCl·LiCl in THF and butanal under inert conditions. Key variables include stoichiometric ratios, solvent choice (e.g., THF for stability), and temperature control. Purification via flash chromatography (gradient: 0–40% ethyl acetate in cyclohexane) yields ~48% product. Optimization requires iterative testing of catalyst concentrations and reaction times .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) identifies fluorine and iodine substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical). Key spectral markers include downfield shifts for aromatic protons adjacent to electronegative groups (F, I) in NMR and distinct fragmentation patterns in MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodology : Discrepancies often arise from variations in reagent purity (e.g., Grignard reagent stability), moisture control, or chromatography conditions. Systematic replication studies should document raw data (e.g., TLC/Rf values, solvent batches) and employ statistical analysis (e.g., ANOVA) to isolate critical variables. Open sharing of protocols, including detailed solvent gradients and drying steps, enhances reproducibility .

Q. What experimental challenges arise in utilizing this compound as a precursor for radiopharmaceuticals (e.g., ¹⁸F-labeled PDE2A inhibitors)?

- Methodology : Radiosynthesis requires isotopic substitution (e.g., replacing iodine with ¹⁸F) under stringent anhydrous conditions. Challenges include minimizing radiolysis (via cryogenic handling) and optimizing radiochemical yield (RCY) through precursor design. Preclinical evaluation involves autoradiography and PET imaging to validate target binding, necessitating collaboration between synthetic chemists and pharmacologists .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine and iodine groups activate the aromatic ring toward electrophilic substitution but may deactivate it in some coupling reactions. Density Functional Theory (DFT) calculations can predict reactive sites, while experimental screening (e.g., Suzuki-Miyaura coupling with varying palladium catalysts) identifies optimal conditions. Spectroscopic monitoring (e.g., in situ IR) tracks intermediate formation .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Methodology : Document all procedural details, including inert atmosphere setup (e.g., Schlenk line use), solvent drying methods (e.g., molecular sieves), and chromatography parameters (column dimensions, flow rates). Provide raw spectral data (e.g., NMR FID files) and video recordings of critical steps (e.g., crystallization) to aid replication .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., de-iodination or ester hydrolysis) using LC-MS. Recommend storage in amber vials under argon at −20°C for long-term stability, aligning with guidelines for halogenated benzoates .

Data Analysis and Reporting Standards

Q. How can researchers ethically address safety concerns when handling this compound?

- Methodology : Follow institutional protocols for halogenated compounds, including fume hood use, PPE (nitrile gloves, lab coats), and waste disposal (segregate halogenated waste). Reference Safety Data Sheets (SDS) for acute toxicity (e.g., LD50 data) and emergency procedures (e.g., eye irrigation protocols) .

Q. What frameworks (e.g., FINER, PICOT) are suitable for structuring research questions on this compound’s applications?

- Methodology : Use the PICOT framework to define:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.